
(2,6-Difluoro-3-iodophenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “(2,6-Difluoro-3-iodophenyl)(methyl)sulfane” consists of a phenyl ring which is substituted with two fluorine atoms, one iodine atom, and a methylsulfane group. The exact positions of these substituents on the phenyl ring can be deduced from the name of the compound: the two fluorine atoms are on the 2nd and 6th positions, the iodine atom is on the 3rd position, and the methylsulfane group is attached to the phenyl ring.Physical And Chemical Properties Analysis
“(2,6-Difluoro-3-iodophenyl)(methyl)sulfane” is a solid compound . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
In pharmaceutical research, this compound can be used to synthesize molecules with potential medicinal properties. Its difluoromethyl group is particularly interesting as it can significantly alter the biological activity and metabolic stability of pharmaceuticals. The compound’s ability to introduce fluorine atoms into other molecules is crucial since many drugs contain fluorine due to its small size and high electronegativity .
Catalysis
Catalysts containing fluorine are known for their enhanced reactivity and selectivity. The difluoromethyl group in (2,6-Difluoro-3-iodophenyl)(methyl)sulfane can be used to modify catalysts, potentially leading to more efficient and selective catalytic processes in both industrial and laboratory settings .
Agricultural Chemistry
Fluorinated compounds are often used in the development of agrochemicals due to their enhanced biological activity and stability. This compound could be used to synthesize new pesticides or herbicides with improved efficacy and reduced environmental impact .
Eigenschaften
IUPAC Name |
1,3-difluoro-4-iodo-2-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2IS/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFIAHOZKCZMNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1F)I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2IS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Difluoro-3-iodophenyl)(methyl)sulfane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



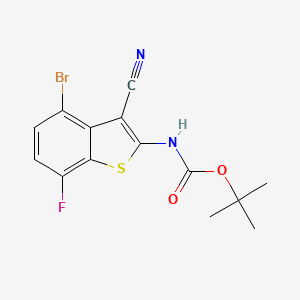

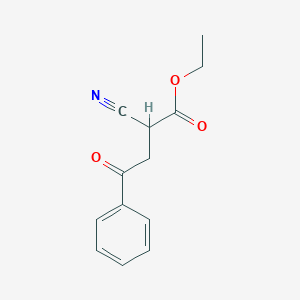
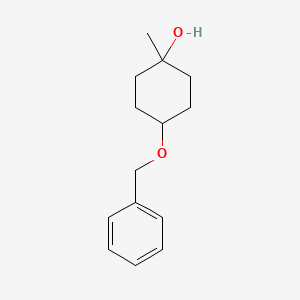
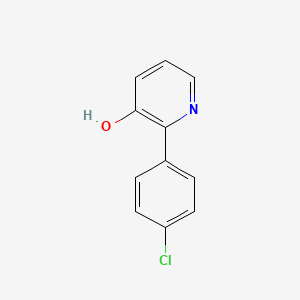
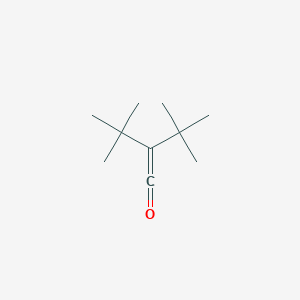
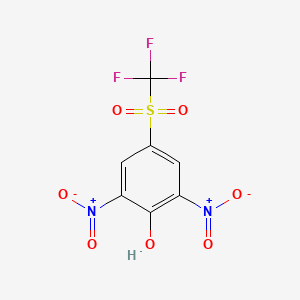

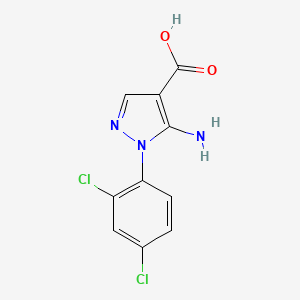
![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289648.png)
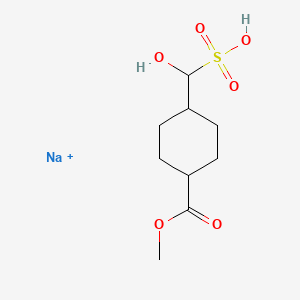
![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289652.png)